molecular formula C8H13N3O B2530396 6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine CAS No. 1433855-11-8

6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine

Cat. No. B2530396
CAS RN: 1433855-11-8
M. Wt: 167.212
InChI Key: OJWGPDYUYALLFG-UHFFFAOYSA-N
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Description

The compound 6,6-Dimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine is a fused heterocyclic scaffold that is part of a broader class of pyrazolo[5,1-c][1,4]oxazines. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of related 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazines has been reported to be achievable in 3–4 steps starting from commercially available pyrazoles. A key step involves the optimization of a protected hydroxyethyl group on N1, which allows for the regiocontrolled construction of pyrazole-5-aldehydes in high yields. Following deprotection and reduction, the resulting compounds exhibit multiple substitution patterns, indicating the versatility of the synthetic approach .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not detailed in the provided papers, related compounds have been studied using NMR spectroscopy and X-ray diffraction analysis. These techniques have been crucial in elucidating the structures of substituted pyrazolo[1,5-a]pyrimidines, which share some structural features with the target compound .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, demonstrating that substituted pyrazolo[1,5-a]pyrimidines can undergo various reactions, such as intramolecular cyclization and etherification processes. These reactions are influenced by factors such as the choice of reagents and solvents, which can lead to different regioselectivity and the formation of diverse products .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the properties of heterocyclic compounds in this class can generally be inferred based on their molecular structure, which includes factors such as solubility, melting point, and stability. These properties are essential for understanding the compound's behavior in various environments and for its potential applications .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Anticancer Activities : Derivatives of pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines synthesized from fused oxazine compounds show considerable anticancer activities. These derivatives were tested for their efficacy against various cancer cell lines, with some displaying potent inhibitory activities (Mahmoud, El-Bordany, & Elsayed, 2017). Similarly, another study synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives, which exhibited significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

  • Antibacterial and Antifungal Activities : New derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were synthesized and evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria. One of the derivatives showed promising antibacterial activity, indicating the potential for further development into antibacterial agents (Bildirici, Şener, & Tozlu, 2007).

  • Anti-inflammatory and Analgesic Activities : A study reported the synthesis of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide derivatives as PDE-4 inhibitors for treating inflammatory and analgesic conditions. Some of these compounds showed significant anti-inflammatory and analgesic activities, comparable to the reference drug indomethacin, demonstrating their potential as new therapeutic agents (Srivastava & Singh, 2020).

Molecular Structure and Synthesis Advancements

  • Molecular Structure Investigations : Research focused on synthesizing new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties has been conducted, with molecular structure investigations supporting the synthesis of compounds with potential biological activities. X-ray crystallography and DFT calculations were used to analyze the molecular structures and intermolecular interactions, contributing to our understanding of their chemical behavior and potential applications (Shawish et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6,6-dimethyl-4,7-dihydropyrazolo[5,1-c][1,4]oxazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-8(2)5-11-6(4-12-8)3-7(9)10-11/h3H,4-5H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWGPDYUYALLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C(=CC(=N2)N)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 50-mL single-neck round-bottomed flask was purged with nitrogen and charged with 139c (0.21 g, 1.25 mmol), 10% palladium on carbon (50% wet, 125 mg), and methanol (10 mL). The mixture was evacuated, charged with hydrogen gas, and stirred at room temperature for 2 h. The hydrogen was then evacuated and nitrogen was charged into the flask. The catalyst was removed by filtration through a pad of CELITE® and the filtrate was concentrated under reduced pressure to afford 139d (167 mg, 93%). MS-ESI: [M+H]+ 168.1
Name
139c
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
125 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
93%

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